
2-(4-Nitrophenyl)-2,3-dihydro-1H-inden-1-one
Descripción general
Descripción
The compound “2-(4-Nitrophenyl)-2,3-dihydro-1H-inden-1-one” is a complex organic molecule. It likely contains a nitrophenyl group, which is a functional group consisting of a phenyl group, or a benzene ring, with a nitro group attached . This compound may also contain an indenone structure, which is a polycyclic compound with fused benzene and cyclopentene rings .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as “2-(4-nitrophenyl)benzofuran” have been synthesized for specific applications . The synthesis of these types of compounds often involves various organic chemistry reactions, including condensation, substitution, and reduction reactions .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography . These techniques can provide information about the types of atoms in the molecule, their connectivity, and their three-dimensional arrangement .Chemical Reactions Analysis
The compound may undergo various chemical reactions depending on its functional groups. For instance, nitrophenyl compounds can participate in reduction reactions . The specific reactions would depend on the other functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques. These could include melting point determination, solubility testing, and spectroscopic analyses .Aplicaciones Científicas De Investigación
1. Complexities of Short Range Ferromagnetic Exchange
The molecular solid-state structure and properties of a nitronyl nitroxide derivative, closely related to 2-(4-Nitrophenyl)-2,3-dihydro-1H-inden-1-one, have been studied. This research revealed insights into short-range intermolecular ferromagnetic interactions of unpaired electrons in solid-state phases, highlighting the significance of such compounds in understanding magnetic susceptibility and electron spin resonance behaviors (Allemand et al., 1991).
2. Synthesis of 2,3-dihydro-1H-inden-1-one Derivatives
In another study, an efficient synthetic method for 2,3-dihydro-1H-inden-1-one derivatives through a Ni-catalyzed intramolecular hydroacylation of 2-(prop-2-ynyl)benzaldehydes was developed. This method showcased the potential of these compounds in various synthetic applications, demonstrating the versatility of this class of compounds in organic synthesis (Yang, Jin, & Yamamoto, 2012).
3. Development of Efficient Synthesis Methods
An efficient synthetic method for 2, 3-dihydro-1H-indene-1-methanamine and its derivatives was reported, showcasing the synthesis of six compounds from corresponding 4-nitro-3-phenylbutanoic acid. This highlights the compound's role in facilitating the development of new synthetic methods with advantages such as mild conditions and less pollution (Zhou et al., 2013).
4. Electrochemical Studies
Electrochemical studies on 4-(nitrophenyl) substituted 1,4-dihydropyridines, closely related to 2-(4-Nitrophenyl)-2,3-dihydro-1H-inden-1-one, have provided insights into the one-electron reduction products in aprotic media. This research contributes to understanding the electron transfer processes and stability of radicals in these types of compounds (Squella et al., 1997).
5. Biologically Potent Diorganosilicon(IV) Complexes
A study focused on synthesizing eco-friendly fungicides and bactericides using indole-2,3-dione derivatives, closely related to 2-(4-Nitrophenyl)-2,3-dihydro-1H-inden-1-one. This research shows the potential biomedical applications of these compounds in creating less toxic alternatives to traditional fungicides and bactericides (Singh & Nagpal, 2005).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions for research on this compound would depend on its potential applications. For instance, if it has medicinal properties, future research could focus on improving its efficacy and safety . If it has potential industrial applications, research could focus on optimizing its synthesis and exploring its properties .
Propiedades
IUPAC Name |
2-(4-nitrophenyl)-2,3-dihydroinden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c17-15-13-4-2-1-3-11(13)9-14(15)10-5-7-12(8-6-10)16(18)19/h1-8,14H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIVMODSPPPKEPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)C2=CC=CC=C21)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Nitrophenyl)-2,3-dihydro-1H-inden-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



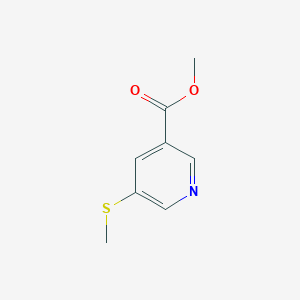

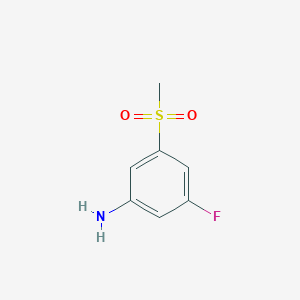

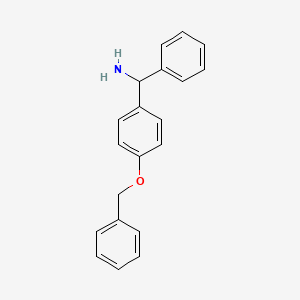

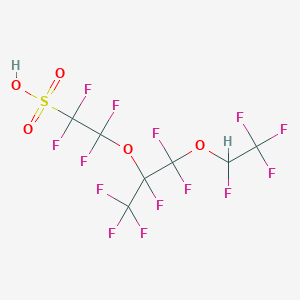
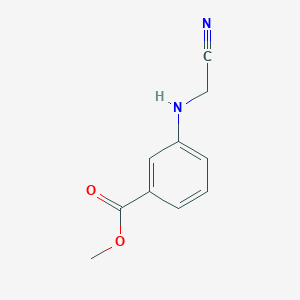
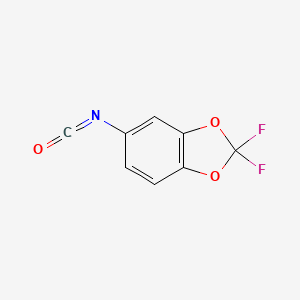
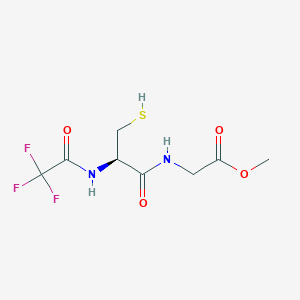

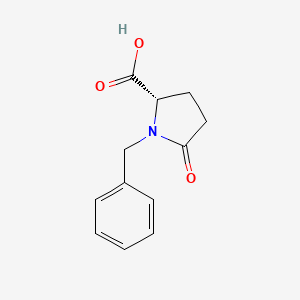

![1,1,2,2,3,3,4,4-Octafluoro-5-[tris(2,2,3,3,4,4,5,5-octafluoropentoxy)methoxy]pentane](/img/structure/B3043157.png)